9H-Xanthen-9-one, 1-(2-propenyloxy)-
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Overview
Description
9H-Xanthen-9-one, 1-(2-propenyloxy)-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1-(2-propenyloxy)- typically involves the alkylation of 9H-xanthen-9-one with an allyl halide under basic conditions. Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted xanthones.
Scientific Research Applications
Chemistry: 9H-Xanthen-9-one, 1-(2-propenyloxy)- is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms of oxidative stress and inflammation .
Medicine: Due to its structural similarity to other bioactive xanthones, 9H-Xanthen-9-one, 1-(2-propenyloxy)- is investigated for its potential anticancer properties. It is also explored for its role in modulating various biological pathways .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability .
Mechanism of Action
The primary mechanism of action of 9H-Xanthen-9-one, 1-(2-propenyloxy)- involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular defense against oxidative damage . By enhancing Nrf2 translocation, the compound helps in counteracting cytotoxicity and promoting cell survival under stress conditions .
Comparison with Similar Compounds
- 9H-Xanthen-9-one
- 4-Methoxy-9H-xanthen-9-one
- 1,2,3,4-Tetrahydro-9H-xanthen-9-one
- 9H-Xanthen-9-one oxime
Uniqueness: 9H-Xanthen-9-one, 1-(2-propenyloxy)- stands out due to its unique allyl group, which provides additional sites for chemical modification and enhances its potential biological activities. This structural feature allows for greater versatility in synthetic applications and the development of new derivatives with improved properties .
Properties
CAS No. |
92964-91-5 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-prop-2-enoxyxanthen-9-one |
InChI |
InChI=1S/C16H12O3/c1-2-10-18-13-8-5-9-14-15(13)16(17)11-6-3-4-7-12(11)19-14/h2-9H,1,10H2 |
InChI Key |
YTEHUBDNDQJNFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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